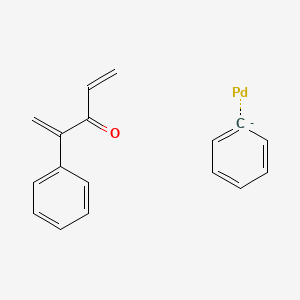
2-Phenylpenta-1,4-dien-3-one; phenylpalladium
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Phenylpenta-1,4-dien-3-one: is an organic compound characterized by a conjugated system of double bonds and a phenyl group attached to a pentadienone backbonePhenylpalladium refers to a class of organometallic compounds where a phenyl group is bonded to a palladium atom. These compounds are widely used as catalysts in organic synthesis, particularly in cross-coupling reactions.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenylpenta-1,4-dien-3-one typically involves the aldol condensation reaction between benzalacetone and benzaldehyde derivatives. The reaction is carried out in the presence of a strong base such as sodium hydroxide or potassium hydroxide. The reaction mixture is usually heated to facilitate the formation of the desired product .
Industrial Production Methods: Industrial production of 2-Phenylpenta-1,4-dien-3-one follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .
Análisis De Reacciones Químicas
Types of Reactions: 2-Phenylpenta-1,4-dien-3-one undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding epoxides or ketones.
Reduction: Reduction reactions can convert the compound into saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions to achieve substitution reactions.
Major Products Formed:
Oxidation: Epoxides, ketones.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated derivatives, functionalized aromatic compounds.
Aplicaciones Científicas De Investigación
2-Phenylpenta-1,4-dien-3-one and phenylpalladium compounds have diverse applications in scientific research:
Chemistry: Used as intermediates in the synthesis of complex organic molecules and as catalysts in cross-coupling reactions.
Industry: Utilized in the production of fine chemicals, pharmaceuticals, and agrochemicals.
Mecanismo De Acción
The mechanism of action of 2-Phenylpenta-1,4-dien-3-one involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes and proteins, modulating their activity.
Pathways Involved: It can influence oxidative stress pathways, leading to the generation of reactive oxygen species and subsequent cellular responses.
Phenylpalladium compounds act as catalysts by facilitating the formation of carbon-carbon and carbon-heteroatom bonds. The palladium center undergoes oxidative addition, transmetalation, and reductive elimination steps, enabling efficient catalysis of cross-coupling reactions .
Comparación Con Compuestos Similares
1,5-Diphenylpenta-1,4-dien-3-one: Similar structure but with an additional phenyl group, exhibiting different reactivity and applications.
Curcumin Derivatives: Structurally related compounds with notable biological activities, including anticancer and antioxidant properties.
Phosphorylated Penta-1,4-dien-3-one Derivatives: Modified compounds with enhanced biological activities, particularly in antibacterial and antiviral applications.
Uniqueness: Its conjugated system and phenyl group make it a versatile intermediate in organic synthesis and a valuable compound in scientific research .
Propiedades
Fórmula molecular |
C17H15OPd- |
|---|---|
Peso molecular |
341.7 g/mol |
Nombre IUPAC |
benzene;palladium;2-phenylpenta-1,4-dien-3-one |
InChI |
InChI=1S/C11H10O.C6H5.Pd/c1-3-11(12)9(2)10-7-5-4-6-8-10;1-2-4-6-5-3-1;/h3-8H,1-2H2;1-5H;/q;-1; |
Clave InChI |
RYUOBQULLBHNND-UHFFFAOYSA-N |
SMILES canónico |
C=CC(=O)C(=C)C1=CC=CC=C1.C1=CC=[C-]C=C1.[Pd] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


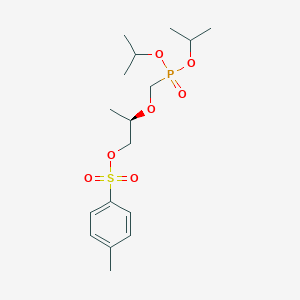
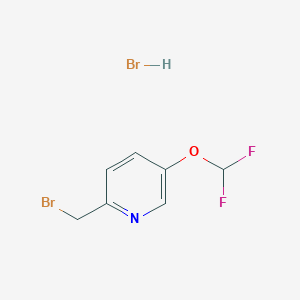
![(R)-N-ethyl-N-(2-(3-methoxypropyl)-1,1-dioxido-6-sulfamoyl-3,4-dihydro-2H-thieno[3,2-e][1,2]thiazin-4-yl)acetamide](/img/structure/B15061978.png)
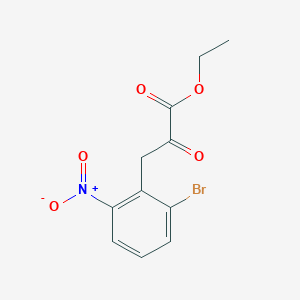
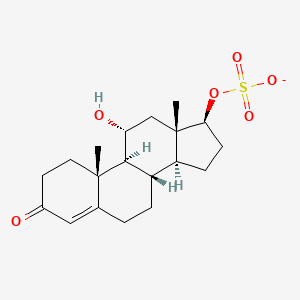
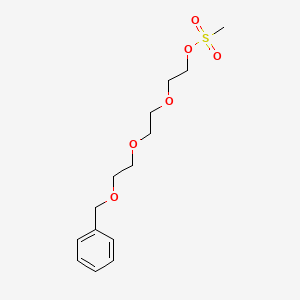
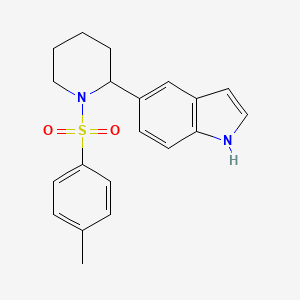
![tert-Butyl (5-bromo-3-chloro-6-fluoro-9H-pyrido[2,3-b]indol-8-yl)(methyl)carbamate](/img/structure/B15061997.png)
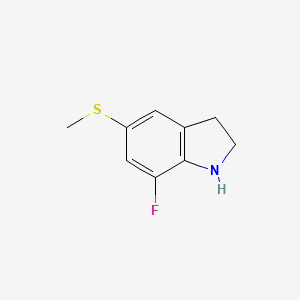
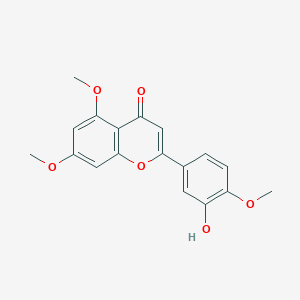
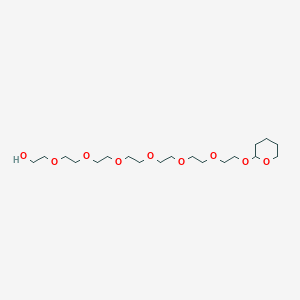
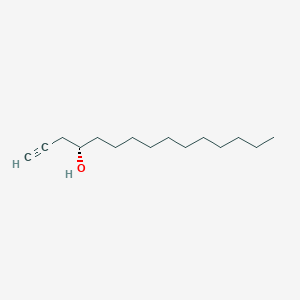
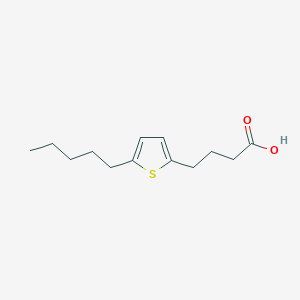
![4-iodo-1-(tetrahydro-2H-pyran-2-yl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B15062031.png)
